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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B10788041

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of the slowly
activating delayed rectifier potassium current (IKs), JNJ-31020303 (JNJ 303) and HMR 1556.
The IKs current, encoded by the KCNQ1/KCNE1 gene complex, plays a crucial role in the
repolarization of the cardiac action potential. Its inhibition is a key area of research in the
development of antiarrhythmic drugs. This document synthesizes available experimental data
to compare the potency, selectivity, and electrophysiological effects of these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for JNJ 303 and HMR 1556
based on published in vitro studies.
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Species/Cell
Compound Target IC50 Reference
Type
JNJ-31020303 IKs 64 nM Not Specified [11[2]
Canine
HMR 1556 IKs 10.5nM Ventricular [31[4]
Myocytes
Guinea Pig
IKs 34 nM Ventricular [3][5]
Myocytes
] Xenopus
IKs (hminK) 120 nM [5]
Oocytes
Guinea Pig Atrial
IKs 6.8 nM

Myocytes

Table 1: Potency of JNJ 303 and HMR 1556 on IKs Current
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Off-Target lon IC50 /% Species/Cell
Compound o Reference
Channel Inhibition Type
JNJ-31020303 IKr 12.6 uM Not Specified [2]
INa 3.3uM Not Specified [2]
ICa >10 uM Not Specified [2]
Ito 11.1 uM Not Specified [2]
Canine
HMR 1556 IKr 12.6 uM Ventricular [4]
Myocytes
Canine
IK1 No effect Ventricular [4]
Myocytes
Canine
Ito 33.9 uM Ventricular [4]
Myocytes
Canine
L-type Ca2+ 27.5 uM Ventricular [4]
Myocytes
) Guinea Pig
Slightly blocked ]
IKr, IK1 Ventricular [5]
at10 uM
Myocytes
25% and 36% i
o Rat Ventricular
Ito, Isus inhibition at 10 [5]
Myocytes
UM
31% inhibition at ~ Guinea Pig
L-type Ca2+ ) [5]
10 uMm Cardiomyocytes
hERG, Kv1.5, _
_ Little to no block Xenopus
Kv1.3, Kir2.1, [5]
at 10 yM Oocytes
HCN2
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Table 2: Selectivity Profile of INJ 303 and HMR 1556 against Other Cardiac lon Currents

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental
findings. Below are representative protocols for the electrophysiological assessment of IKs
inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for IKs
Measurement in Canine Ventricular Myocytes (based on
studies with HMR 1556)

1. Cell Isolation:

 Left ventricular mid-myocardial tissue is obtained from healthy adult mongrel dogs.

 Single ventricular myocytes are isolated using enzymatic digestion with collagenase.

2. Electrophysiological Recording:

e The whole-cell patch-clamp technique is employed to record membrane currents.

» Borosilicate glass pipettes with a resistance of 2-4 MQ are filled with an intracellular solution.
o Cells are superfused with an extracellular (Tyrode) solution.

3. Solutions:

e Pipette Solution (Intracellular): (in mM) 110 K-aspartate, 20 KCI, 1 MgCI2, 10 HEPES, 5
EGTA, 5 MgATP, and 0.1 Na-GTP, adjusted to pH 7.2 with KOH.

e Tyrode Solution (Extracellular): (in mM) 135 NaCl, 5.4 KCI, 1.8 CaCl2, 1 MgClI2, 10 HEPES,
and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate IKs, other currents are blocked
pharmacologically (e.g., nifedipine for ICa,L and E-4031 for IKr).

4. Voltage-Clamp Protocol for IKs:

e Aholding potential of -40 mV is maintained.
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» Depolarizing voltage steps are applied for 2 seconds to a test potential of +60 mV to activate
IKs.

e The membrane is then repolarized to -40 mV to record the IKs tail current.
e This protocol is repeated at a frequency of 0.1 Hz.

5. Data Analysis:

o The amplitude of the IKs tail current is measured.

o Concentration-response curves are generated by plotting the percentage of current inhibition
against the logarithm of the inhibitor concentration.

e The IC50 value is determined by fitting the data to a Hill equation.

Note on JNJ 303 Protocol:Detailed experimental protocols for the electrophysiological
characterization of JNJ 303 were not as readily available in the public domain as those for
HMR 1556. The provided data for INJ 303 are based on vendor datasheets and publications
that do not specify the complete experimental conditions.

Mandatory Visualization
Signaling Pathway: Cardiac Ventricular Action Potential
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Caption: Role of IKs in the cardiac action potential.

Experimental Workflow: Whole-Cell Patch-Clamp
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Caption: Workflow for IKs inhibitor characterization.
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In summary, both INJ 303 and HMR 1556 are potent IKs inhibitors. Based on the available
data, HMR 1556 appears to be more potent, with IC50 values in the low nanomolar range in
native cardiac myocytes. Both compounds exhibit good selectivity over other key cardiac ion
channels at concentrations effective for IKs inhibition. A definitive direct comparison would
require head-to-head studies under identical experimental conditions. The provided
experimental protocol for HMR 1556 offers a robust framework for such comparative studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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